molecular formula C17H21N9O4 B4644308 N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4644308
M. Wt: 415.4 g/mol
InChI Key: BVMDRZXTVGWONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . This compound is characterized by its unique structure, which includes multiple pyrazole rings and various functional groups, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps. One common method is the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions typically include the use of solvents like ethanol and catalysts such as hydrochloric acid. The yields of the target compounds can range from 61.64% to 95.5% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates. Common reagents and conditions used in these reactions include organic solvents, acids, and bases.

Scientific Research Applications

N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes like Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in parasites . The compound’s structure allows it to bind effectively to these targets, disrupting their function and leading to the death of the parasite.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Properties

IUPAC Name

N-(1,5-dimethylpyrazol-4-yl)-2-methyl-4-[3-(5-methyl-4-nitropyrazol-1-yl)propanoylamino]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N9O4/c1-10-12(7-18-23(10)3)22-17(28)16-13(8-19-24(16)4)21-15(27)5-6-25-11(2)14(9-20-25)26(29)30/h7-9H,5-6H2,1-4H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMDRZXTVGWONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2=C(C=NN2C)NC(=O)CCN3C(=C(C=N3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N9O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-4-{[3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE

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